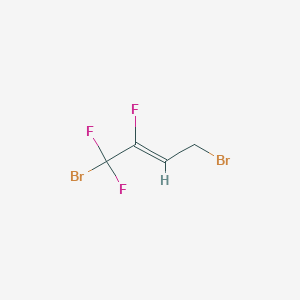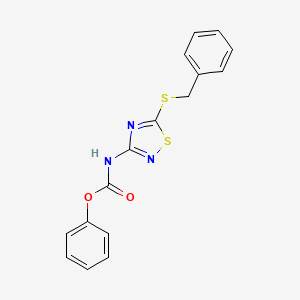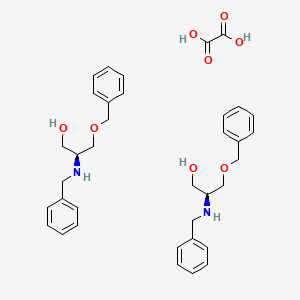
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene is an organic compound characterized by the presence of bromine and fluorine atoms attached to a butene backbone. The “Z” notation indicates the specific geometric configuration of the molecule, where the highest priority substituents on each carbon of the double bond are on the same side.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene typically involves the halogenation of a suitable precursor. One common method is the addition of bromine to a trifluorobutene derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the desired isomer.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalytic systems and precise temperature control are crucial to achieving high efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide or amine groups.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Bromine or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Dibromo or dihydro derivatives.
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Aplicaciones Científicas De Investigación
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique halogenated structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1,4-Dibromo-1,1,2-trifluoro-2-butene: The geometric isomer with different spatial arrangement.
1,4-Dibromo-2-butene: Lacks the fluorine atoms, resulting in different chemical properties.
1,1,2-Trifluoro-2-butene: Lacks the bromine atoms, affecting its reactivity and applications.
Uniqueness
(Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene is unique due to its specific geometric configuration and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C4H3Br2F3 |
|---|---|
Peso molecular |
267.87 g/mol |
Nombre IUPAC |
(Z)-1,4-dibromo-1,1,2-trifluorobut-2-ene |
InChI |
InChI=1S/C4H3Br2F3/c5-2-1-3(7)4(6,8)9/h1H,2H2/b3-1- |
Clave InChI |
VHSKOJYDDTXSAC-IWQZZHSRSA-N |
SMILES isomérico |
C(/C=C(/C(F)(F)Br)\F)Br |
SMILES canónico |
C(C=C(C(F)(F)Br)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B13904833.png)



![5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904845.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13904856.png)

![(1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl ethanesulfonate](/img/structure/B13904867.png)



